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Compound of Interest

Compound Name: Erucic acid

Cat. No.: B3428010

An In-depth Technical Guide to Erucic Acid (C22:1): Chemical Structure and Properties

Introduction

Erucic acid (C22:1), a monounsaturated omega-9 fatty acid, is a significant very-long-chain
fatty acid (VLCFA) found predominantly in the seeds of plants belonging to the Brassicaceae
family, such as rapeseed and mustard.[1][2] Its chemical formula is
CH3(CH2)7CH=CH(CH2)1:COOH.[3][4] While it has numerous industrial applications owing to
its unique physical and chemical properties, its presence in edible oils is regulated due to
potential health concerns, particularly cardiotoxicity.[5][6] This guide provides a comprehensive
overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and
analytical protocols for erucic acid, tailored for researchers, scientists, and professionals in
drug development.

Chemical Structure and Identification

Erucic acid, systematically named (Z)-docos-13-enoic acid, is characterized by a 22-carbon
chain with a single cis-double bond located at the 13th carbon from the carboxyl end (omega-9
position).[1][7] Its trans isomer is known as brassidic acid.[1][4]
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Identifier

Value

IUPAC Name

(2)-docos-13-enoic acid[8]

Chemical Formula

C22H4202[1]

Molecular Weight 338.6 g/mol [1][9]
CAS Number 112-86-7[7]
InChl Key DPUOLQHDNGRHBS-KTKRTIGZSA-N[3][7]

Physicochemical Properties

Erucic acid is a white, waxy solid at room temperature.[1] Its long carbon chain and single

double bond confer specific solubility and thermal characteristics.

Property Value
Melting Point 33.8 °C (92.8 °F; 306.9 K)[1][3]
- ] 381.5 °C (718.7 °F; 654.6 K) at 760 mmHg
Boiling Point
(decomposes)[1][3]
Density 0.860 g/cm?3 at 55 °C[3][8]

Solubility in Water

Insoluble[1][3][10]

Solubility in Organic Solvents

Soluble in methanol and ethanol; very soluble in
ether[1][8][10]

XLogP3

8.7[1]

Topological Polar Surface Area

37.3 A?[1]

Refractive Index

1.4534 at 45 °C[8][10]

Signaling and Metabolic Pathways

Biosynthesis in Plants
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The biosynthesis of erucic acid in plants occurs in the cytoplasm, specifically at the
endoplasmic reticulum membrane, through the elongation of oleic acid (C18:1).[5][11] This
process involves two successive cycles of a four-step elongation process, with oleoyl-CoA and
subsequently eicosenoyl-CoA (C20:1) serving as substrates.[11][12] The initial and rate-limiting
step is catalyzed by the enzyme [-ketoacyl-CoA synthase (KCS), which is encoded by the
Fatty Acid Elongase 1 (FAE1) gene.[5][11] The synthesized erucic acid is then assembled and
stored as triacylglycerols (TAGS).[5]

Caption: Biosynthesis pathway of erucic acid in plants.

Metabolism in Humans

In humans, erucic acid is metabolized in the liver by the long-chain acyl-CoA dehydrogenase
enzyme.[3][13] This process, occurring within peroxisomes, breaks down the very-long-chain
fatty acid into shorter-chain fatty acids, which can then undergo mitochondrial 3-oxidation.[13]
[14] The rate of oxidation for erucic acid is slower compared to other fatty acids like oleic acid,
which can lead to its accumulation in tissues, particularly the heart, under high dietary intake.[2]
[14]
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Caption: Simplified metabolic pathway of erucic acid in humans.

Toxicological Properties

The primary health concern associated with high, prolonged intake of erucic acid is
cardiotoxicity.[6][15] Animal studies, particularly in rats, have demonstrated that diets rich in
erucic acid can lead to myocardial lipidosis, which is an accumulation of fat deposits in the
heart muscle.[2][6] This effect is generally transient, with the heart adapting over time.[2]
However, these findings led to the establishment of regulatory limits on the erucic acid content
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in edible oils. The European Food Safety Authority (EFSA) has established a tolerable daily
intake (TDI) for erucic acid.[6][16]

Toxicological Endpoint Observation Species

S Accumulation of lipids in heart )
Myocardial Lipidosis Rats, Pigs[2][6]
muscle.[2]

Slower metabolism in heart
Mechanism mitochondria compared to Humans, Rats[2][17]

other fatty acids.[2]

) 7 mg/kg of body weight per Humans (established from
Tolerable Daily Intake (TDI) ]
day.[6] animal data)

Heart lesions observed in
Long-term Effects some rat studies; not Rats

correlated in humans.[2][15]

It is important to note that adverse cardiac effects have not been definitively confirmed in
humans, and epidemiological studies in regions with traditional mustard oil consumption have
not shown a correlation with cardiovascular diseases.[2][13]

Experimental Protocols: Analysis of Erucic Acid

The quantification of erucic acid in food and biological matrices is critical for regulatory
compliance and research. The standard method involves lipid extraction followed by gas
chromatography (GC).[18][19]

Lipid Extraction

Two common methods for extracting lipids containing erucic acid are the Soxhlet and Folch
methods.[18][19]

o Soxhlet Extraction: This method uses a continuous extraction process with a solvent like
hexane. It has been shown to be superior for erucic acid quantification as it yields higher
concentrations and avoids the isomerization of the natural cis-form to the trans-form
(brassidic acid), which can occur with other methods.[18][19]
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e Folch Method: This technique uses a mixture of chloroform and methanol. While widely used
for lipid extraction, it can lead to the underestimation of erucic acid content due to the
potential for isomerization.[18][19]

Derivatization to Fatty Acid Methyl Esters (FAMES)

For GC analysis, the extracted fatty acids must be converted into their more volatile fatty acid
methyl esters (FAMES).[18] This is a critical step that involves:

o Saponification: The extracted lipids (triglycerides) are treated with a base (e.g., methanolic
NaOH or KOH) to release the free fatty acids as salts.[18]

o Methylation: The fatty acid salts are then esterified to form FAMES using a reagent like boron
trifluoride (BFs) in methanol or anhydrous HCI in methanol.[18]

Gas Chromatography (GC) Analysis

The resulting FAMESs are analyzed using a gas chromatograph, typically equipped with a flame
ionization detector (FID) or coupled with a mass spectrometer (MS).[18][20][21]

e Column: A capillary column suitable for FAME separation is used (e.g., DB-WAX).[20]

o Operating Conditions: The column oven temperature is programmed to allow for the
complete separation of erucic acid methyl ester from other FAMESs.[20]

o Quantification: The amount of erucic acid is determined by comparing its peak area to that
of an internal standard and using a calibration curve.[20]
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Caption: Standard experimental workflow for erucic acid analysis.

Conclusion

Erucic acid is a very-long-chain monounsaturated fatty acid with distinct chemical and physical
properties that make it valuable for industrial applications but a concern for human
consumption at high levels. A thorough understanding of its biosynthesis, metabolism, and
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toxicological profile is essential for researchers in food science, nutrition, and drug
development. Accurate and reliable analytical methods, such as the Soxhlet extraction followed
by GC-FID/MS, are crucial for monitoring its levels in various products to ensure public health
and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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